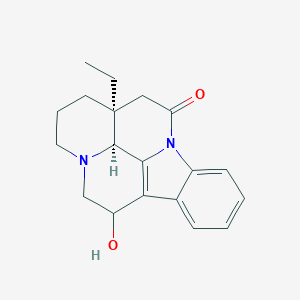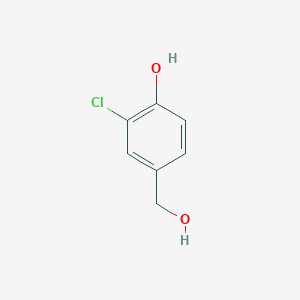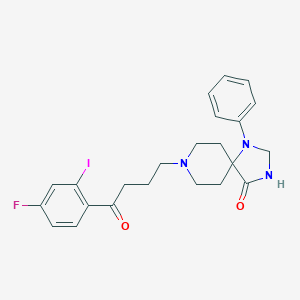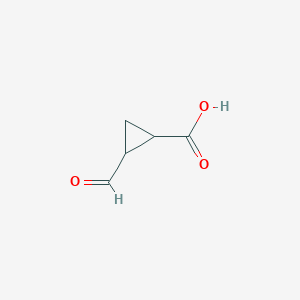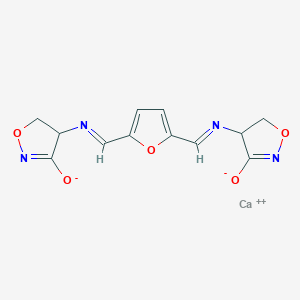
3-Isoxazolidinone, 4,4'-(2,5-furylenebis(methyleneimino))-, calcium salt, tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolidinone, 4,4'-(2,5-furylenebis(methyleneimino))-, calcium salt, tetrahydrate, commonly known as Fura-2 AM, is a calcium-sensitive fluorescent dye that has been extensively used in scientific research applications. Fura-2 AM is a cell-permeable dye that can be loaded into cells, and upon binding to calcium ions, it emits a fluorescent signal that can be detected and measured. Fura-2 AM has been used in a variety of studies to investigate calcium signaling pathways, cellular processes, and physiological responses.
Mécanisme D'action
Fura-2 AM binds to calcium ions with high affinity, causing a conformational change in the dye molecule that results in a shift in its excitation and emission wavelengths. The change in fluorescence can be detected and measured using a fluorescence microscope or spectrophotometer. The intensity of the fluorescence signal is directly proportional to the concentration of calcium ions in the cell.
Effets Biochimiques Et Physiologiques
Fura-2 AM has been shown to have minimal effects on cellular processes and physiological responses. It does not affect cell viability or proliferation and does not interfere with other intracellular signaling pathways. Fura-2 AM is a reversible dye and is rapidly cleared from cells, allowing for repeated measurements over time.
Avantages Et Limitations Des Expériences En Laboratoire
Fura-2 AM has several advantages for lab experiments. It is a highly sensitive and specific dye that allows for accurate measurements of intracellular calcium levels. It is also a reversible dye that can be used for repeated measurements over time. Fura-2 AM is a cell-permeable dye that can be loaded into cells using a variety of methods, including microinjection, electroporation, and incubation. However, Fura-2 AM has some limitations. It requires specialized equipment, such as a fluorescence microscope or spectrophotometer, to detect and measure the fluorescence signal. It also requires careful calibration and standardization to ensure accurate measurements.
Orientations Futures
There are several future directions for the use of Fura-2 AM in scientific research. One potential application is in the study of calcium signaling in disease states, such as cancer, neurological disorders, and cardiovascular disease. Fura-2 AM could also be used to investigate the effects of environmental toxins and pollutants on calcium signaling pathways. Additionally, Fura-2 AM could be used in combination with other dyes and imaging techniques to investigate complex cellular processes and signaling pathways.
Méthodes De Synthèse
Fura-2 AM is synthesized by reacting 2,5-diformylfuran with ethylenediamine to form the bis-imine intermediate. The bis-imine is then reacted with isoxazolone to form the final product, Fura-2 AM. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.
Applications De Recherche Scientifique
Fura-2 AM has been extensively used in scientific research applications to investigate calcium signaling pathways, cellular processes, and physiological responses. Fura-2 AM is commonly used to measure intracellular calcium levels in live cells. It has been used to investigate the role of calcium signaling in muscle contraction, neurotransmitter release, and cell proliferation. Fura-2 AM has also been used to study the effects of drugs and toxins on calcium signaling pathways.
Propriétés
Numéro CAS |
101670-76-2 |
|---|---|
Nom du produit |
3-Isoxazolidinone, 4,4'-(2,5-furylenebis(methyleneimino))-, calcium salt, tetrahydrate |
Formule moléculaire |
C24H26CaN8O10 |
Poids moléculaire |
330.31 g/mol |
Nom IUPAC |
calcium;4-[[5-[(3-oxido-4,5-dihydro-1,2-oxazol-4-yl)iminomethyl]furan-2-yl]methylideneamino]-4,5-dihydro-1,2-oxazol-3-olate |
InChI |
InChI=1S/C12H12N4O5.Ca/c17-11-9(5-19-15-11)13-3-7-1-2-8(21-7)4-14-10-6-20-16-12(10)18;/h1-4,9-10H,5-6H2,(H,15,17)(H,16,18);/q;+2/p-2 |
Clé InChI |
GVBXIZHNBDICSN-UHFFFAOYSA-N |
SMILES |
C1C(C(=NO1)[O-])N=CC2=CC=C(O2)C=NC3CON=C3[O-].[Ca+2] |
SMILES canonique |
C1C(C(=NO1)[O-])N=CC2=CC=C(O2)C=NC3CON=C3[O-].[Ca+2] |
Synonymes |
calcium 4-[[5-[(3-oxido-4,5-dihydrooxazol-4-yl)iminomethyl]-2-furyl]me thylideneamino]-4,5-dihydrooxazol-3-olate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



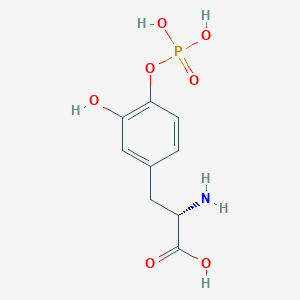
![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)
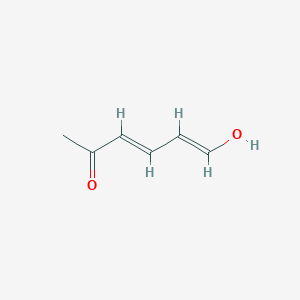
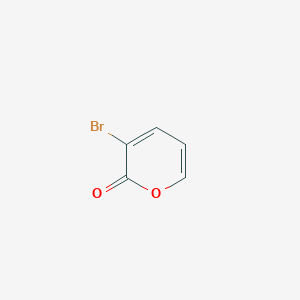
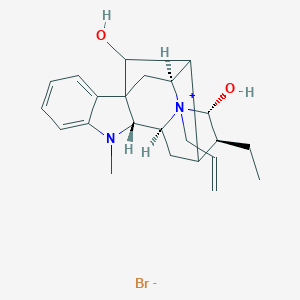
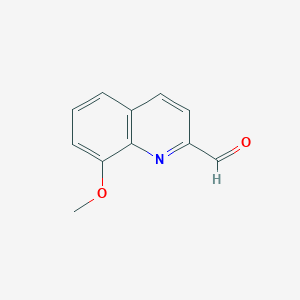
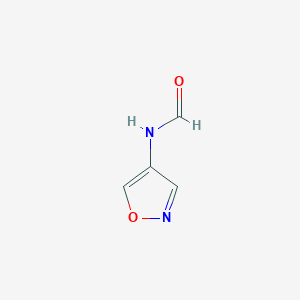
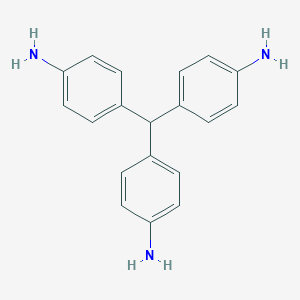
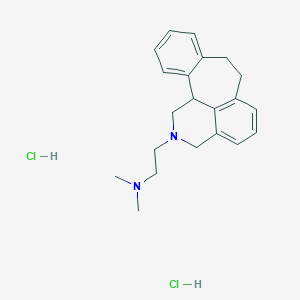
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
